Product packaging for 3-Ethyl-4-methoxybenzaldehyde(Cat. No.:CAS No. 103323-26-8)

3-Ethyl-4-methoxybenzaldehyde

Cat. No.: B3075624
CAS No.: 103323-26-8
M. Wt: 164.2 g/mol
InChI Key: SYSSIBOIEINVOP-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds distinguished by a carbonyl group (>C=O) directly attached to an aromatic ring. numberanalytics.comfiveable.me This structural feature imparts a unique blend of properties and reactivity, making them foundational building blocks in organic synthesis. numberanalytics.comfiveable.me The simplest example, benzaldehyde (B42025), was first isolated from bitter almond oil in the 19th century. numberanalytics.com

The aldehyde group (-CHO) is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. chemicalnote.com Aromatic aldehydes undergo reactions typical of the carbonyl group, such as nucleophilic addition, but the aromatic ring's presence can influence the carbonyl carbon's reactivity through resonance stabilization. fiveable.mencert.nic.in These compounds are pivotal intermediates in the creation of a vast array of more complex molecules, including pharmaceuticals, dyes, polymers, and are also utilized as flavoring agents and fragrances. fiveable.me

Retrospective and Prospective Research Perspectives on 3-Ethoxy-4-methoxybenzaldehyde (B45797)

3-Ethoxy-4-methoxybenzaldehyde, a derivative of vanillin (B372448), serves as a valuable intermediate in various synthetic applications. chemimpex.comsigmaaldrich.com Historically, its synthesis has been achieved through methods like the ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) using reagents such as ethyl bromide or diethyl sulfate (B86663) in the presence of a base. prepchem.comgoogle.comgoogle.com These methods focus on operational simplicity, safety, and achieving high yields, often employing phase transfer catalysts to facilitate the reaction. google.comgoogle.com

Current and future research highlights the compound's role as a key starting material. It is used in the synthesis of pharmaceutical compounds, such as the anti-inflammatory drug Apremilast, which underscores its importance in medicinal chemistry. chemimpex.comgoogle.com Furthermore, it is a precursor for synthesizing molecules like Compound of Designation red 10 binding (CDr10b), which is studied for its potential role in neuroinflammatory diseases. sigmaaldrich.comchemicalbook.com The compound is also employed in the flavor and fragrance industry and can be incorporated into polymer formulations to enhance material properties like thermal stability. chemimpex.com Its utility as a standard in analytical chemistry for chromatographic techniques further broadens its application scope. chemimpex.com

Properties and Synthesis

3-Ethoxy-4-methoxybenzaldehyde is a colorless to off-white solid, typically appearing as a powder, crystals, or chunks. sigmaaldrich.comchemicalbook.com It is soluble in organic solvents like methanol (B129727). chemicalbook.comfishersci.ca

Table 1: Physicochemical Properties of 3-Ethoxy-4-methoxybenzaldehyde

Property Value Source(s)
IUPAC Name 3-ethoxy-4-methoxybenzaldehyde nih.gov
CAS Number 1131-52-8 nih.govscbt.com
Molecular Formula C₁₀H₁₂O₃ nih.govscbt.com
Molecular Weight 180.20 g/mol nih.govscbt.com
Melting Point 51-53 °C sigmaaldrich.com
Boiling Point 155°C at 10 mmHg chemicalbook.com

| Appearance | Colorless solid, powder, crystals, or chunks | sigmaaldrich.comchemicalbook.com |

The primary synthesis route involves the O-ethylation of isovanillin. One common laboratory method involves reacting isovanillin with ethyl bromide in ethanol (B145695) with potassium hydroxide (B78521) as the base. prepchem.com Industrial methods often use isovanillin and a halogenated ethane (B1197151) (like bromoethane) in a solvent with a base (such as sodium hydroxide or potassium carbonate) and a phase transfer catalyst (like tetrabutylammonium (B224687) fluoride (B91410) or benzyltriethylammonium chloride) to achieve high purity and yields of over 95%. google.comgoogle.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B3075624 3-Ethyl-4-methoxybenzaldehyde CAS No. 103323-26-8

Properties

IUPAC Name

3-ethyl-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSIBOIEINVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307391
Record name 3-Ethyl-4-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103323-26-8
Record name 3-Ethyl-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103323-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Ethoxy 4 Methoxybenzaldehyde

Established Synthetic Routes and Mechanistic Considerations

The primary and most established methods for synthesizing 3-ethoxy-4-methoxybenzaldehyde (B45797) begin with isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The core transformation is an etherification of the phenolic hydroxyl group of isovanillin, a reaction typically governed by the Williamson ether synthesis mechanism. masterorganicchemistry.comyoutube.com In this SN2 reaction, a phenoxide ion, formed by deprotonating isovanillin with a base, acts as a nucleophile, attacking the electrophilic ethyl group of an ethylating agent. masterorganicchemistry.comyoutube.comyoutube.com

Isovanillin-Based Ethylations (e.g., Diethyl Sulfate (B86663), Haloethane)

Historically, the ethylation of isovanillin has been achieved using powerful ethylating agents like diethyl sulfate or various haloethanes (e.g., bromoethane (B45996), ethyl iodide).

Diethyl Sulfate: The reaction of isovanillin with diethyl sulfate in an alkaline medium is a common method, reported to produce 3-ethoxy-4-methoxybenzaldehyde with yields of approximately 80%. google.comgoogle.com Diethyl sulfate is a potent ethylating agent, but its use requires careful handling due to its toxicity. wikipedia.orgnih.gov The reaction involves the deprotonation of isovanillin's hydroxyl group, followed by a nucleophilic attack on the ethyl group of diethyl sulfate. wikipedia.org

Haloethanes: Substitution reactions using haloethanes, such as bromoethane or ethyl iodide, represent another foundational route. google.comgoogle.comchemicalbook.com These reactions, often performed in the presence of a base like potassium hydroxide (B78521) in an ethanol (B145695) solvent, can achieve high yields. prepchem.com For example, a preparation using bromoethane and KOH in ethanol resulted in a 93% yield. prepchem.com While effective, initial reports cited yields around 70%. google.comgoogle.com The choice of the halogen affects reactivity, following the general trend I > Br > Cl for leaving group ability in SN2 reactions. masterorganicchemistry.com

Catalytic Approaches (e.g., Phase Transfer Catalysis)

A significant advancement in the synthesis of 3-ethoxy-4-methoxybenzaldehyde is the application of phase transfer catalysis (PTC). google.comgoogle.com This technique is particularly useful for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous solution of a base and an organic phase containing the substrate. fzgxjckxxb.comcrdeepjournal.org The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the reactive anion (the isovanillinate phenoxide) from the aqueous phase to the organic phase, where it can react with the ethylating agent. fzgxjckxxb.comyoutube.com

This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and often, the elimination of the need for expensive and hazardous anhydrous organic solvents. fzgxjckxxb.com In the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin and a haloethane, the use of catalysts like tetrabutylammonium (B224687) fluoride (B91410), tetrabutylammonium bromide, or benzyltriethylammonium chloride in the presence of a base like sodium hydroxide has led to excellent yields (94-96%) and very high product purity (≥99.8%). chemicalbook.comgoogle.comgoogle.com

Development of Sustainable and Green Synthetic Processes

In line with the principles of green chemistry, recent developments have focused on creating more environmentally benign synthetic routes for 3-ethoxy-4-methoxybenzaldehyde. chinakxjy.com These efforts center on optimizing solvent systems and minimizing waste.

Solvent System Optimization and Reaction Conditions

The reaction conditions have also been optimized for efficiency and safety. The phase-transfer-catalyzed synthesis can be conducted at moderate temperatures, typically between 25°C and 60°C, and for relatively short reaction times of 3 to 6 hours, avoiding the energy-intensive requirements of high-temperature or high-pressure equipment. google.comgoogle.com

Waste Management and Environmental Impact Minimization Strategies

The adoption of water as a solvent and phase transfer catalysis has fundamentally improved the environmental profile of 3-ethoxy-4-methoxybenzaldehyde synthesis. google.comgoogle.com This "environment-friendly green synthesis process" simplifies waste management significantly. google.com The product, being a solid, can be easily isolated from the aqueous reaction mixture by simple filtration, minimizing the need for solvent-intensive extraction and purification steps. chemicalbook.comgoogle.com This reduces the generation of "three wastes" (waste gas, wastewater, and solid residues). google.com The broader movement towards using renewable resources, such as producing related aromatic aldehydes from lignin (B12514952), further underscores the chemical industry's commitment to sustainability. uni-mainz.de

Optimization of Reaction Yields and Product Purity

The primary goal of synthetic methodology is to maximize both the yield and purity of the final product. For 3-ethoxy-4-methoxybenzaldehyde, the evolution from standard Williamson ether synthesis to catalyzed approaches has resulted in substantial improvements.

The introduction of phase transfer catalysis has been instrumental in pushing reaction yields from the 70-80% range to consistently above 94%. chemicalbook.comgoogle.comgoogle.com Detailed studies and patents have demonstrated the effectiveness of this optimization. For instance, using isovanillin, bromoethane, and sodium hydroxide in water with tetrabutylammonium fluoride as a catalyst at 25°C for 4 hours resulted in a 96.1% yield with a purity of 99.9%. google.com A similar procedure using potassium carbonate as the base yielded 95.1% with 99.8% purity. google.com The simple filtration and washing work-up is sufficient to achieve this high level of purity, obviating the need for more complex purification techniques like column chromatography. google.comgoogle.com

The table below summarizes findings from various synthetic approaches, illustrating the progress in optimizing the synthesis of 3-ethoxy-4-methoxybenzaldehyde.

Elucidation of Reaction Mechanisms and Kinetic Studies Involving 3 Ethoxy 4 Methoxybenzaldehyde Transformations

Fundamental Reactivity of the Aldehyde Moiety

The chemical behavior of 3-Ethoxy-4-methoxybenzaldehyde (B45797) is largely dictated by the aldehyde functional group (-CHO) attached to the benzene (B151609) ring. cymitquimica.comxdbiochems.com The presence of both an ethoxy and a methoxy (B1213986) group on the ring influences its reactivity. cymitquimica.com

Nucleophilic Addition Reactions

The aldehyde group in 3-Ethoxy-4-methoxybenzaldehyde is a primary site for nucleophilic addition reactions. cymitquimica.com The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. pressbooks.pub This process involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub

General nucleophilic addition pathways include:

Cyanohydrin Formation: Reaction with hydrogen cyanide to form a cyanohydrin.

Grignard Reactions: Addition of organomagnesium halides to produce secondary alcohols.

Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent to form new amines.

Acetal Formation: Reaction with alcohols under acidic conditions to form acetals, which can serve as protecting groups for the aldehyde functionality. orgsyn.org

One specific example is the nucleophilic addition of a chiral auxiliary like (R)-(+)-tertiarybutylsulfinamide to 3-ethoxy-4-methoxybenzaldehyde. google.com This is a key step in the synthesis of more complex molecules, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, where the addition is followed by dehydration. google.com Another documented reaction is the conversion of the aldehyde to its corresponding oxime by reacting it with hydroxylamine (B1172632) hydrochloride in an alkaline medium, achieving a high yield of 94.9%.

Electrophilic Aromatic Substitution Pathways

The benzene ring of 3-Ethoxy-4-methoxybenzaldehyde is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy and ethoxy groups. xdbiochems.comsmolecule.com Both the ethoxy (-OC2H5) and methoxy (-OCH3) groups are ortho-, para-directing activators because their lone pairs on the oxygen atoms can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. libretexts.org

In 3-Ethoxy-4-methoxybenzaldehyde, the positions on the ring are numbered relative to the aldehyde group (position 1). The methoxy group is at position 4 and the ethoxy group is at position 3. The directing effects of these two groups are synergistic. The positions ortho to the methoxy group are 3 and 5, and the para position is occupied by the ethoxy group. The positions ortho to the ethoxy group are 2 and 4, and the para position is occupied by the aldehyde group.

The combined activating effect strongly directs incoming electrophiles to the positions ortho and para to the activating groups. The most likely positions for substitution are C5 and, to a lesser extent, C2 and C6, depending on steric hindrance. The aldehyde group is a deactivating, meta-directing group, which further influences the regioselectivity. Kinetic studies on the oxidation of related compounds like 3-ethoxy-4-hydroxybenzaldehyde (B1662144) have shown that the reaction is first order with respect to the substrate, oxidant, and acid concentration. researchgate.net

Named Organic Transformations and Mechanistic Pathways

Wittig Reaction and Olefin Synthesis

The Wittig reaction is a highly effective method for synthesizing alkenes (olefins) from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com For 3-Ethoxy-4-methoxybenzaldehyde, this reaction provides a reliable way to form a carbon-carbon double bond at the location of the carbonyl group with high stereoselectivity. libretexts.org

The reaction proceeds by the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgudel.edu This initial attack forms a dipolar betaine (B1666868) intermediate, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgudel.edu The oxaphosphetane is unstable and collapses, yielding the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. udel.edu

An example is the reaction of 3-Ethoxy-4-methoxybenzaldehyde with a stabilized ylide like (carbethoxymethylene)triphenylphosphorane (B24862) to synthesize ethyl 3-(3-ethoxy-4-methoxyphenyl)acrylate. chegg.com

Aldol (B89426) Condensation and Related Enolate Chemistry

Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry. libretexts.org They involve the reaction of an enolate ion (from an aldehyde or ketone with α-hydrogens) with a carbonyl compound. libretexts.orgmasterorganicchemistry.com Since 3-Ethoxy-4-methoxybenzaldehyde lacks α-hydrogens, it cannot form an enolate itself and can only act as the electrophilic acceptor in the reaction. masterorganicchemistry.com

In a "crossed" or "mixed" aldol reaction, 3-Ethoxy-4-methoxybenzaldehyde reacts with an enolizable aldehyde or ketone in the presence of a base. libretexts.org The base abstracts an α-hydrogen from the enolizable partner to form a nucleophilic enolate. magritek.com This enolate then attacks the carbonyl carbon of 3-Ethoxy-4-methoxybenzaldehyde. libretexts.org The resulting β-hydroxy carbonyl compound can then undergo dehydration, often with heating, to yield an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org

Claisen-Schmidt Condensation Derivatives

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde (or ketone) with no α-hydrogens and an enolizable ketone. libretexts.orglibretexts.org This reaction is particularly useful for synthesizing chalcones and their derivatives. mdpi.comnih.gov

When 3-Ethoxy-4-methoxybenzaldehyde is treated with a ketone, such as acetophenone, in the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide), a Claisen-Schmidt condensation occurs. nih.govrjlbpcs.commdpi.com The mechanism involves the formation of an enolate from the ketone, which then acts as the nucleophile. libretexts.orgmasterorganicchemistry.com This enolate attacks the aldehyde, and the subsequent intermediate readily dehydrates to form a stable, conjugated system known as a chalcone (B49325) (an α,β-unsaturated ketone). libretexts.orgmdpi.com These reactions are often carried out under basic conditions and can produce high yields. mdpi.com

Table of Reaction Products from Claisen-Schmidt Condensation

Photochemical Reactions and Photo-induced Transformations

Photochemical reactions utilize light energy to drive chemical transformations, often enabling unique reactivity not accessible through traditional thermal methods. For a molecule like 3-ethoxy-4-methoxybenzaldehyde, the aromatic aldehyde functionality is the primary chromophore that can absorb light, leading to electronically excited states. These excited states possess distinct reactivity, allowing for transformations such as carbon-hydrogen (C-H) bond functionalization and cycloadditions. The presence of electron-donating ethoxy and methoxy groups on the benzene ring can influence the energy of these excited states and the subsequent reaction pathways.

Photoredox cross-dehydrogenative coupling (CDC) has become a powerful, atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds, as it avoids the pre-functionalization of substrates. thieme-connect.de In the context of 3-ethoxy-4-methoxybenzaldehyde, this mechanism would typically involve the aldehyde as a photocatalyst or a substrate.

The general mechanism for a photoredox CDC reaction involves several key steps, often initiated by a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes. thieme-connect.denih.gov When an aromatic aldehyde like 3-ethoxy-4-methoxybenzaldehyde acts as the photosensitizer, it can initiate a hydrogen atom transfer (HAT) from a suitable donor. acs.org

A plausible photoredox CDC mechanism involving 3-ethoxy-4-methoxybenzaldehyde could proceed as follows:

Photoexcitation: The aldehyde absorbs light, promoting it to an excited state.

Hydrogen Atom Transfer (HAT): The excited aldehyde abstracts a hydrogen atom from a reaction partner (e.g., an ether, amine, or alkane), generating a radical species. nih.govacs.org

Radical Coupling: This newly formed radical can then couple with another substrate.

Catalyst Regeneration: The photocatalyst is regenerated to complete the catalytic cycle.

This methodology has been successfully applied to the α-aminoalkylation of N-heteroarenes and the functionalization of ethers and alkanes. nih.gov Zeolitic imidazolate frameworks have also been employed as heterogeneous photocatalysts for CDC reactions, such as the aza-Henry reaction, under simulated solar light. soton.ac.uk While specific studies detailing 3-ethoxy-4-methoxybenzaldehyde as the substrate in a photoredox CDC are not prevalent, its structural similarity to other reactive aromatic aldehydes suggests its potential participation in such transformations. beilstein-journals.org

Table 1: Proposed Steps in Photoredox CDC Involving an Aldehyde

Step Description
1. Photoexcitation An aldehyde photocatalyst absorbs light (hν) and is promoted to its triplet excited state.
2. H-Atom Abstraction The excited aldehyde abstracts a hydrogen atom from a C-H bond of a substrate (R-H), forming a ketyl radical and a substrate radical (R•).
3. Radical Addition The substrate radical (R•) adds to another molecule, such as a heteroarene.

| 4. Oxidation & Deprotonation | The resulting radical adduct is oxidized by the ketyl radical, which then deprotonates to regenerate the aldehyde catalyst and form the final product. |

The Paternò-Büchi reaction is a classic photochemical transformation that involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an oxetane (B1205548). cambridgescholars.com For 3-ethoxy-4-methoxybenzaldehyde, the aldehyde's carbonyl group is the key functional group for this reaction.

The mechanism is generally understood to proceed via the following steps:

Excitation: Upon absorption of UV light, the aldehyde is promoted from its ground state (S₀) to a singlet excited state (S₁).

Intersystem Crossing: The singlet excited state undergoes efficient intersystem crossing (ISC) to the more stable and longer-lived triplet excited state (T₁), specifically the n→π* triplet state. cambridgescholars.com This process is often facilitated by a sensitizer (B1316253) in triplet energy transfer reactions.

Biradical Formation: The triplet-state aldehyde reacts with a ground-state alkene. This addition is typically regioselective, forming the most stable 1,4-biradical intermediate. cambridgescholars.com

Intersystem Crossing and Ring Closure: The triplet biradical undergoes another intersystem crossing to a singlet biradical, which then rapidly collapses to form the final oxetane ring. The lifetime of triplet biradicals allows for rotation around single bonds, which can affect the stereochemistry of the final product. cambridgescholars.com

Kinetic studies on benzaldehyde (B42025) reacting with 2,3-dimethyl-2-butene (B165504) confirm the involvement of the triplet state. cambridgescholars.com The reaction follows zeroth-order kinetics, and the use of triplet quenchers like piperylene inhibits the reaction, supporting the triplet mechanism. cambridgescholars.com While direct studies on 3-ethoxy-4-methoxybenzaldehyde are limited, its structural analogy to benzaldehyde suggests it would follow a similar mechanistic pathway. The reaction is a cornerstone of photochemistry, though challenges can arise from competing non-radiative decay pathways in some systems, such as imines in the related aza-Paternò-Büchi reaction. rsc.org

Photochemical C-H bond activation provides a direct route to functionalize otherwise inert C-H bonds. pitt.edu In 3-ethoxy-4-methoxybenzaldehyde, several C-H bonds could potentially be activated under photochemical conditions. The most likely candidates are the aldehydic C-H bond and the benzylic C-H bonds of the ethoxy group. The donation of nonbonding electrons from the oxygen atom in the ethoxy group can activate the vicinal C–H bonds through hyperconjugation. acs.org

A common mechanism for C-H activation involves hydrogen atom transfer (HAT) initiated by a photoexcited species, as discussed in the context of CDC reactions. acs.org Alternatively, transition-metal-catalyzed C-H activation can occur, where a metal center coordinates to the molecule and facilitates C-H bond cleavage. pitt.eduacs.org For instance, rhodium-catalyzed decomposition of carbamates can generate metal nitrenoids that insert into C-H bonds with high regioselectivity. pitt.edu While not a photochemical process, the Claisen rearrangement is a notable thermal rearrangement that has been studied for related benzyl (B1604629) ether systems, proceeding through a pericyclic transition state. uq.edu.au

A potential photochemical rearrangement for 3-ethoxy-4-methoxybenzaldehyde could involve an initial C-H activation at the ethoxy group, followed by radical recombination or further reaction to yield rearranged products. For example, intramolecular HAT from the ethoxy group to the photoexcited carbonyl oxygen could generate a biradical intermediate, which could then cyclize or rearrange.

Kinetic Analysis of Reaction Rates

Kinetic analysis provides quantitative insight into reaction mechanisms, rates, and the influence of various parameters. For transformations involving 3-ethoxy-4-methoxybenzaldehyde, kinetic data helps in optimizing reaction conditions and understanding the underlying mechanistic steps.

A patent detailing the de-ethylation of 3-ethoxy-4-methoxybenzaldehyde using sulfuric acid provides an example of kinetic control in a non-photochemical reaction. google.com The study demonstrates the dependence of the reaction rate on temperature and time.

Table 2: Kinetic Data for De-ethylation of 3-Ethoxy-4-methoxybenzaldehyde

Parameter Value Condition
Reactant 3-ethoxy-4-methoxybenzaldehyde N/A
Reagent 98% Sulfuric Acid N/A
Temperature 65 °C Isothermal
Reaction Time 3.5 hours N/A
Conversion 98.5% HPLC analysis

Data sourced from a process for the preparation of isovanillin (B20041). google.com

In the context of photochemical reactions, kinetic studies of the Paternò-Büchi reaction with benzaldehyde as a model compound reveal important parameters. cambridgescholars.com Stern-Volmer plots, which graph the quenching of luminescence intensity against quencher concentration, are used to confirm that the reaction proceeds via a single reactive state (the n→π* triplet). cambridgescholars.com Such studies have determined the quantum yield (Φ), a measure of the efficiency of a photochemical process, for the reaction of benzaldehyde with 2,3-dimethyl-2-butene to be 0.55. cambridgescholars.com This indicates a moderately efficient photochemical transformation.

Table 3: Comparative Compound Names

Compound Name Used in Article IUPAC Name Other Synonyms
3-Ethoxy-4-methoxybenzaldehyde 3-Ethoxy-4-methoxybenzaldehyde 3-Ethoxy-p-anisaldehyde scbt.com
Isovanillin 3-Hydroxy-4-methoxybenzaldehyde 3-hydroxy-p-anisaldehyde
Benzaldehyde Benzaldehyde N/A
Diethyl sulfate (B86663) Diethyl sulfate Sulfuric acid, diethyl ester
Sulfuric acid Sulfuric acid Oil of vitriol
Piperylene Penta-1,3-diene 1-Methylbutadiene
2,3-Dimethyl-2-butene 2,3-Dimethylbut-2-ene Tetramethylethylene
Paraformaldehyde Paraformaldehyde Polyoxymethylene

Derivatization Chemistry and Functional Group Interconversions of 3 Ethoxy 4 Methoxybenzaldehyde

Formation of Schiff Bases and Imines

3-Ethyl-4-methoxybenzaldehyde readily undergoes condensation reactions with primary amines (R-NH₂) to form Schiff bases, also known as imines. This reaction typically involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid or can be carried out under reflux in a suitable solvent like ethanol (B145695). jst.go.jparabjchem.org Greener methodologies, such as performing the reaction in water or using microwave irradiation, have also been developed for the synthesis of Schiff bases from substituted benzaldehydes. google.com

The general reaction is as follows: C₁₀H₁₂O₂ + R-NH₂ → C₁₀H₁₁N-R + H₂O

These Schiff base derivatives are important in the synthesis of various heterocyclic compounds and are studied for a wide range of biological activities. arabjchem.org

Oxime Synthesis and Stereochemical Considerations

The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride, yields the corresponding aldoxime, this compound oxime. The reaction is typically conducted in a solvent such as ethanol, often with the addition of a base like sodium hydroxide (B78521) or pyridine (B92270) to neutralize the acid byproduct and drive the reaction to completion. google.compatsnap.com

The general reaction is: C₁₀H₁₂O₂ + NH₂OH·HCl → C₁₀H₁₃NO₂ + HCl + H₂O

A key aspect of aldoxime synthesis is the potential for stereoisomerism around the carbon-nitrogen double bond (C=N), leading to the formation of E and Z isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent. google.com These oximes are stable, crystalline compounds and serve as important intermediates for further transformations, such as the Beckmann rearrangement to amides or dehydration to nitriles. google.com

Other Selective Functional Group Transformations for Synthetic Utility

The aldehyde group of this compound can be selectively transformed into other functional groups, enhancing its utility in multi-step syntheses.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to form 3-ethyl-4-methoxybenzoic acid. This transformation can be achieved using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), often under phase transfer catalysis conditions, can effectively convert substituted benzaldehydes to their corresponding benzoic acids with high yields. semanticscholar.orgchemijournal.com Milder, more selective methods, such as using hydrogen peroxide with a methyltrioxorhenium (MTO) catalyst, have also been employed. oup.com

Reduction to Alcohol: The aldehyde group can be readily reduced to a primary alcohol, yielding (3-ethyl-4-methoxyphenyl)methanol. A common and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which is mild enough not to affect other functional groups like the ether linkage. google.com The reduction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. This transformation is a fundamental step in synthetic pathways requiring a benzyl (B1604629) alcohol moiety.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Ethoxy 4 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 3-ethoxy-4-methoxybenzaldehyde (B45797), both ¹H and ¹³C NMR provide definitive data for its structural confirmation.

¹H and ¹³C NMR Chemical Shift Assignments and Anisotropy Parameters

The ¹H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms in the molecule. The signals are assigned based on their chemical shift (δ), multiplicity, and integration. The spectrum for 3-ethoxy-4-methoxybenzaldehyde, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct peaks for the aldehydic, aromatic, methoxy (B1213986), and ethoxy protons. chemicalbook.com

The aldehydic proton is the most deshielded, appearing as a singlet far downfield. The aromatic protons appear in a complex pattern in the aromatic region, with their specific shifts influenced by the electron-donating alkoxy groups and the electron-withdrawing aldehyde group. The methylene (B1212753) and methyl protons of the ethoxy group appear as a quartet and a triplet, respectively, due to spin-spin coupling, while the methoxy protons appear as a sharp singlet. chemicalbook.com

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.84Singlet1H
Aromatic (Ar-H)~7.40 - 7.45Multiplet2H
Aromatic (Ar-H)~6.98Doublet1H
Ethoxy (-OCH₂CH₃)~4.16Quartet2H
Methoxy (-OCH₃)~3.96Singlet3H
Ethoxy (-OCH₂CH₃)~1.49Triplet3H

Table 1: Representative ¹H NMR chemical shift assignments for 3-ethoxy-4-methoxybenzaldehyde. Data is based on a 90 MHz spectrum in CDCl₃. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the ethoxy and methoxy groups. The carbonyl carbon is highly deshielded, appearing around 191 ppm. The aromatic carbons attached to oxygen are found further downfield than those bonded only to carbon or hydrogen. While specific spectral data is not detailed in all literature, ¹³C NMR spectra for 3-ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) are available through commercial and database sources for full structural confirmation. chemicalbook.comnih.govchemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, offering valuable information about its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-ethoxy-4-methoxybenzaldehyde is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the 1680-1700 cm⁻¹ region. Other significant absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethoxy group (below 3000 cm⁻¹). The spectrum also displays characteristic C-O stretching vibrations for the aryl-alkyl ether linkages and aromatic C=C bond stretching vibrations in the 1600-1400 cm⁻¹ range. nih.govchemicalbook.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium
Aldehyde C-H Stretch2720, 2820Weak (often two bands)
Aldehyde C=O Stretch~1685Strong
Aromatic C=C Stretch1500 - 1600Medium-Strong
Asymmetric C-O-C Stretch (Aryl-Alkyl)~1250Strong
Symmetric C-O-C Stretch (Aryl-Alkyl)~1020Medium

Table 2: Expected characteristic FTIR absorption bands for 3-ethoxy-4-methoxybenzaldehyde based on functional group analysis.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational data. The aromatic ring vibrations, particularly the C=C stretching modes, typically produce strong signals in the Raman spectrum. While the carbonyl stretch is visible, it is often less intense than in the FTIR spectrum. The aliphatic C-H stretching and bending modes are also readily observable. The availability of Raman spectra for this compound allows for a complete vibrational analysis when used in conjunction with FTIR data. chemicalbook.comnih.gov

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectrum of 3-ethoxy-4-methoxybenzaldehyde, measured by UV-Vis spectroscopy, is dictated by the electronic transitions within the aromatic and carbonyl chromophores. The molecule is expected to exhibit strong absorption bands corresponding to π→π* transitions associated with the substituted benzene (B151609) ring. The presence of the electron-donating ethoxy and methoxy groups (auxochromes) typically causes a bathochromic shift (shift to longer wavelengths) of these absorptions compared to unsubstituted benzaldehyde (B42025). Additionally, a weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons is expected.

Mass Spectrometry (MS) and High-Resolution Techniques (LC-MS, UPLC)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For 3-ethoxy-4-methoxybenzaldehyde, the molecular formula is C₁₀H₁₂O₃, corresponding to a molecular weight of 180.20 g/mol . nih.gov

The electron ionization (EI) mass spectrum shows a distinct molecular ion peak ([M]⁺) at an m/z of 180. nih.gov The fragmentation pattern is characteristic of a substituted benzaldehyde. A very common and often dominant fragmentation pathway is the loss of the formyl radical (•CHO, 29 Da), leading to a prominent peak at m/z 151, which is frequently the base peak. nih.gov Another significant fragment can be observed at m/z 152, likely resulting from the loss of a carbonyl group (CO, 28 Da). High-resolution techniques such as LC-MS can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments. bldpharm.com

m/zRelative Intensity (%)Proposed Fragment
180~74[M]⁺ (Molecular Ion)
152~63[M-CO]⁺
151100[M-CHO]⁺ (Base Peak)

Table 3: Key mass spectrometry fragments for 3-ethoxy-4-methoxybenzaldehyde. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for studying materials with unpaired electrons. ethz.ch Its application is crucial for understanding the electronic structure and bonding in transition metal complexes. illinois.edu While specific EPR studies on metal complexes of 3-ethoxy-4-methoxybenzaldehyde are not extensively documented in the retrieved literature, the principles can be illustrated through analysis of analogous compounds, such as copper(II) complexes formed with Schiff bases derived from similar benzaldehydes. mdpi.commdpi.com

EPR spectroscopy provides detailed information on the metal ion's oxidation state, the geometry of the complex, and the nature of the metal-ligand bond. illinois.edumdpi.com For instance, in studies of Cu(II) complexes with hydrazone ligands, the EPR spectra, whether in a polycrystalline state or in a frozen solution, reveal key parameters like the g-tensor values (g|| and g⊥) and hyperfine coupling constants. mdpi.com

Typically, for copper(II) complexes, axial spectra with g|| > g⊥ > 2.002 are consistent with a d(x²-y²) ground state, indicating an elongated octahedral or square-planar geometry. mdpi.com The g-values are sensitive to the covalent character of the metal-ligand bonds. The orbital reduction parameters, which can be calculated from the EPR data, give an indication of the extent of in-plane π bonding. mdpi.com

For a hypothetical complex of 3-ethoxy-4-methoxybenzaldehyde with a metal like Copper(II), one would expect to analyze similar parameters. The data would reveal how the electronic environment provided by the ligand influences the properties of the metal center.

Table 1: Illustrative EPR Spectral Parameters for a Cu(II) Complex in DMSO Solution (Note: This table is based on data for analogous copper(II) complexes with hydrazone-derived ligands and serves as an example of expected values.)

ParameterTypical Value RangeInformation Derived
g
g⊥ 2.04 - 2.08Relates to the geometry and electronic ground state of the complex.
A (x 10⁻⁴ cm⁻¹)
**g/ A

Source: Based on data from similar compounds. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

For the related compound 4-ethoxy-3-methoxy benzaldehyde (EMBA) , a structural analysis was performed using single-crystal XRD. tandfonline.com The study successfully determined its crystal structure, confirming the molecular geometry and supramolecular arrangement. tandfonline.com The compound was crystallized using a slow evaporation technique. tandfonline.com

The analysis reveals the spatial orientation of the ethoxy, methoxy, and aldehyde functional groups attached to the benzene ring. Such structural data is fundamental for understanding the physical properties of the material and for computational modeling. tandfonline.com For example, the planarity of the molecule and the torsion angles between the substituent groups and the aromatic ring are precisely determined. The crystal packing is often stabilized by a network of intermolecular interactions, such as C-H···O hydrogen bonds.

Below are the crystallographic data obtained for 4-ethoxy-3-methoxy benzaldehyde.

Table 2: Crystallographic Data for 4-Ethoxy-3-methoxy Benzaldehyde

ParameterValue
Molecular Formula C₁₀H₁₂O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.0411 (13)
b (Å) 8.9698 (9)
c (Å) 15.5832 (18)
β (°) 110.721 (3)
Volume (ų) 1574.2 (3)
Z 4
Radiation Mo Kα
μ (mm⁻¹) 0.08
Reflections collected 25378
Independent reflections 4068

Source: Data derived from a related naphthalenone derivative incorporating the 4-methoxybenzylidene moiety. iucr.org

The structural elucidation of these molecules is critical as benzaldehyde derivatives are known to form noncentrosymmetric crystals, which is a prerequisite for applications like second-harmonic generation. tandfonline.com

Computational Chemistry and Theoretical Investigations of 3 Ethoxy 4 Methoxybenzaldehyde Systems

Intermolecular Interactions and Self-Assembly Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational methods are instrumental in understanding these interactions and how they lead to the self-assembly of molecules into larger, ordered structures.

Studies on related methoxy- and ethoxy-substituted benzaldehydes have utilized periodic Density Functional Theory (DFT) calculations to model their solid-state structures. uc.ptmdpi.com For 4-methoxybenzaldehyde, a similar compound, calculations have shown that molecules are arranged in zigzag chains held together by weak C-H···O hydrogen bonds between the methyl group and the carbonyl group of a neighboring molecule. uc.ptmdpi.com

In the absence of a definitive experimental crystal structure for 3-ethoxy-4-methoxybenzaldehyde (B45797), a tentative structure was proposed based on its similarity to 4-methoxybenzaldehyde. uc.pt This model was then optimized using DFT calculations, which included semi-empirical dispersion corrections to accurately account for van der Waals forces. uc.pt Such computational models are crucial for predicting the packing of molecules in a crystal and understanding the forces that stabilize the structure. The planarity of the non-hydrogen atoms is a notable feature, with only a small deviation observed for the carbon atom in the ethoxy group. nih.gov

The self-assembly process, driven by non-covalent interactions like hydrogen bonding and hydrophobic effects, is a key area of research for creating functional materials. pku.edu.cnharvard.edu The principles of molecular self-assembly, often inspired by biological systems, allow for the bottom-up construction of complex nanostructures. harvard.edu Theoretical models help in understanding and predicting how molecules like 3-ethoxy-4-methoxybenzaldehyde might form larger assemblies.

Hydrogen bonds are a critical component of intermolecular interactions, significantly influencing the structure and properties of molecular crystals. In molecules containing hydroxyl and carbonyl groups, such as derivatives of 3-ethoxy-4-methoxybenzaldehyde, hydrogen bonding plays a primary role in their crystal packing.

For instance, in the crystal structure of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin), a closely related compound, molecules are linked by intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups, forming infinite ribbons. researchgate.net These ribbons then pack into layers. researchgate.net Similarly, studies on other related benzaldehyde (B42025) derivatives reveal extensive hydrogen-bonding networks. In a cocrystal involving a pyrazole-carbothioamide derivative, N-H···O and N-H···S hydrogen bonds were identified as key interactions. mdpi.com

Table 1: Computational and Experimental Data on Related Benzaldehyde Derivatives
CompoundMethodologyKey FindingsReference
4-MethoxybenzaldehydePeriodic DFT CalculationsMolecules form zigzag chains via weak C-H···O hydrogen bonds. uc.ptmdpi.com
3-Ethoxy-4-hydroxybenzaldehydeSingle-crystal X-ray diffractionMolecules form infinite ribbons through O-H···O hydrogen bonds. researchgate.net
4-Ethoxy-3-methoxybenzaldehydeSingle-crystal X-ray diffractionCrystal structure stabilized by weak C-H···O interactions. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry is also employed to elucidate reaction mechanisms by modeling the entire reaction pathway, including the identification and characterization of transition states. This provides a detailed understanding of the energetic and structural changes that occur during a chemical transformation.

While specific reaction pathway modeling for 3-ethoxy-4-methoxybenzaldehyde is not extensively documented in the provided context, studies on analogous systems offer a clear indication of the methodologies used. For example, the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) from a lignin (B12514952) model compound has been investigated using DFT. mdpi.comresearchgate.net This research involved mapping the multi-step reaction pathway, which includes radical formation, bond transformations, and additions of water and oxygen. mdpi.comresearchgate.net

The process involves locating the transition state for each elementary step and calculating the activation energy. The transition state is a critical point on the potential energy surface that separates reactants from products. Its geometry and energy determine the kinetics of the reaction. For instance, in the pyrolysis of vanillin (B372448), a related compound, the transition state for the unimolecular decomposition of an intermediate radical was characterized, and the bond-breaking and bond-forming processes were analyzed. frontiersin.org

The reaction force and reaction force constant are concepts derived from DFT calculations that provide further insight into the mechanism. mdpi.com The reaction force profile helps to identify the regions along the reaction coordinate where the most significant electronic and structural changes occur. mdpi.com

These computational approaches can be applied to understand the synthesis of 3-ethoxy-4-methoxybenzaldehyde, for example, by modeling the ethylation of the hydroxyl group of a precursor. guidechem.comchemicalbook.com Such models would help in optimizing reaction conditions by providing a deeper understanding of the reaction mechanism at a molecular level.

Table 2: Theoretical Methods in Reaction Mechanism Studies
Theoretical ApproachApplicationInformation GainedReference
Density Functional Theory (DFT)Modeling reaction pathways of related benzaldehydes.Energetics, transition state structures, and reaction mechanisms. mdpi.comresearchgate.net
Transition State TheoryCalculating reaction rates from transition state properties.Kinetic parameters and understanding of reaction barriers. frontiersin.org
Reaction Force AnalysisAnalyzing electronic and structural changes during a reaction.Detailed insight into the nature of the chemical transformation. mdpi.com

Role of 3 Ethoxy 4 Methoxybenzaldehyde As a Versatile Building Block in Complex Chemical Syntheses

Precursor in Pharmaceutical Intermediates Synthesis

3-Ethoxy-4-methoxybenzaldehyde (B45797) is widely recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.comguidechem.comlookchem.com Its chemical structure is a valuable scaffold that can be modified to create a diverse range of biologically active molecules. xdbiochems.com The aldehyde group is particularly reactive and can be readily converted into other functional groups such as hydroxyl, cyanide, and carboxyl groups, as well as enamine and imine structures, facilitating the synthesis of complex drug molecules. guidechem.com

A significant application of 3-ethoxy-4-methoxybenzaldehyde is in the production of Apremilast, an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriatic arthritis. google.comgoogleapis.com The synthesis of Apremilast heavily relies on intermediates derived from 3-ethoxy-4-methoxybenzaldehyde, and the efficiency of this synthesis directly impacts the market availability of the drug. google.com

Several synthetic routes to Apremilast begin with 3-ethoxy-4-methoxybenzaldehyde. One common strategy involves the conversion of 3-ethoxy-4-methoxybenzaldehyde to 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine, a key chiral amine intermediate. googleapis.comgoogle.com This transformation can be achieved through various methods, including a Wittig reaction to form an alkene, followed by asymmetric epoxidation and subsequent ring-opening. google.com Another approach involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with a chiral auxiliary, such as (R)-(+)-tertiarybutylsulfinamide, followed by the addition of the lithium anion of dimethylsulfone and subsequent deprotection to yield the desired aminosulfone intermediate. googleapis.com

The following table outlines a simplified, exemplary reaction scheme for the synthesis of a key Apremilast intermediate starting from 3-ethoxy-4-methoxybenzaldehyde.

StepReactantsReagentsProduct
13-Ethoxy-4-methoxybenzaldehyde(R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄tert-butanesulfinyl imine
2tert-butanesulfinyl imineLithium salt of dimethyl sulfoneChiral sulfinylamino sulfone intermediate
3Chiral sulfinylamino sulfone intermediateHCl/MeOH(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (Key Apremilast intermediate)

This table presents a generalized pathway and specific conditions and yields may vary based on the detailed experimental protocol. mdpi.com

Beyond its role in Apremilast synthesis, 3-ethoxy-4-methoxybenzaldehyde serves as a precursor for other biologically significant molecules. For instance, it has been utilized in the synthesis of Compound of Designation red 10 binding (CDr10b). chemicalbook.comsigmaaldrich.comsigmaaldrich.com The investigation of CDr10b and its analogues is important for understanding their potential roles in the context of neuroinflammatory diseases. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The derivatization of 3-ethoxy-4-methoxybenzaldehyde allows researchers to create a library of related compounds to study structure-activity relationships and identify molecules with potential therapeutic applications. xdbiochems.com

Application in Natural Product Total Synthesis

While specific examples of the total synthesis of complex natural products using 3-ethoxy-4-methoxybenzaldehyde are not extensively documented in the provided search results, its role as a versatile aromatic building block is well-established. chemimpex.comxdbiochems.com Aromatic aldehydes are common starting materials in the synthesis of various natural products due to the array of chemical transformations they can undergo.

Contribution to Agrochemical Synthesis

3-Ethoxy-4-methoxybenzaldehyde and its derivatives are valuable intermediates in the agrochemical industry. chemimpex.comxdbiochems.com The structural motifs present in this compound can be incorporated into the design of new and effective crop protection agents. lookchem.com For example, the related compound 1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanone, which can be synthesized from 3-ethoxy-4-methoxybenzaldehyde, is a key building block in the development of new agrochemicals. lookchem.com The versatility of these compounds allows for the creation of a wide range of molecules with potential herbicidal, fungicidal, or insecticidal properties.

Utilization in Flavor and Fragrance Compositions and Formulations

3-Ethoxy-4-methoxybenzaldehyde is utilized in the flavor and fragrance industry for its aromatic properties. chemimpex.comguidechem.com It is a derivative of vanillin (B372448) and possesses a pleasant scent profile, making it a valuable component in the formulation of perfumes, lotions, and other personal care products. chemimpex.comatamanchemicals.com In some applications, it is used to impart or enhance vanilla-like flavor notes in food and beverage products. google.com Its distinct character, owing to the combination of ethoxy and methoxy (B1213986) groups, allows for the creation of unique and appealing fragrances and flavors. xdbiochems.com

Advanced Analytical Methodologies for Detection and Quantification of 3 Ethoxy 4 Methoxybenzaldehyde and Its Derivatives

Chromatographic Techniques (HPLC, GC-MS, UPLC)

Chromatographic methods are central to the separation and analysis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from complex matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques offering distinct advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of benzaldehyde (B42025) derivatives. A key advantage of HPLC is its ability to effectively separate non-volatile and thermally sensitive compounds, making it suitable for a broad range of analytes. For instance, a reverse-phase HPLC method has been developed and validated for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid in plant extracts. In one application, the purity of a synthesized compound, 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone, was confirmed using HPLC by comparing the chromatogram of the product with its starting material, 3-ethoxy-4-hydroxybenzaldehyde (B1662144). The analysis was performed on a C18 column with a mobile phase of acetonitrile (B52724) and water, demonstrating the separation capabilities of this technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, particularly for volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS has been utilized for the analysis of volatile aromatic compounds in various fruits, showcasing its utility in complex sample analysis. In a specific analysis of 4-ethoxy-3-methoxybenzaldehyde, GC-MS was used to obtain the mass spectrum, which showed a molecular ion peak [M+] at m/z 180 and a base peak at m/z 151. This information is crucial for the unequivocal identification of the compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. This technology has been successfully applied to the analysis of various phenolic compounds, including those found in vanilla. The enhanced separation efficiency of UPLC is particularly beneficial for resolving complex mixtures and quantifying trace components. While specific UPLC methods for 3-ethoxy-4-methoxybenzaldehyde are not extensively detailed in the provided results, its documented success with similar compounds like vanillin (B372448) and its derivatives suggests its high applicability. The principles of UPLC, which involve operating at higher pressures to drive the mobile phase through the densely packed column, lead to a substantial improvement in chromatographic performance.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for separation and detection. For aldehydes like 3-ethoxy-4-methoxybenzaldehyde, which may lack a strong chromophore or

Future Research Directions and Interdisciplinary Applications of 3 Ethoxy 4 Methoxybenzaldehyde

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethyl-4-methoxybenzaldehyde, and how are intermediates purified?

  • Methodology : A typical synthesis involves Friedel-Crafts alkylation or etherification. For example, reacting 4-methoxybenzaldehyde with ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Key Considerations : Monitor reaction progress via TLC, and validate purity using melting point analysis and HPLC (>95% purity threshold).

Q. Which analytical techniques are standard for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy at C4, ethyl at C3).
  • GC-MS : Retention time and fragmentation patterns for identity verification.
  • FTIR : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~2830 cm1^{-1} (OCH₃ stretch) .
    • Data Interpretation : Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Q. What biological activities have been reported for this compound, and what experimental models are used?

  • Findings : Demonstrated anti-inflammatory activity in vitro via COX-2 inhibition assays (IC₅₀ ~15 µM) and antimicrobial activity against Gram-positive bacteria (MIC ~50 µg/mL) .
  • Models : Murine macrophage (RAW 264.7) cells for inflammation studies; Staphylococcus aureus ATCC 25923 for antimicrobial testing.

Q. What safety protocols are recommended for handling this compound?

  • Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store in amber glass at 4°C under inert gas. Dispose via hazardous waste channels .
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.

Q. How does solvent choice impact the solubility of this compound in experimental workflows?

  • Solubility Data : Freely soluble in ethanol (≥50 mg/mL), sparingly soluble in water (0.8 mg/mL at 25°C). Use DMSO for biological assays (stock solutions at 10 mM) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound derivatives be resolved?

  • Approach : Perform 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations. Validate using high-resolution MS (HRMS) to confirm molecular formulae. Cross-check crystallographic data (e.g., CCDC entries) for structural validation .

Q. What parameters in SHELX are critical for refining the crystal structure of this compound?

  • SHELX Workflow : Use SHELXD for phase determination (high-resolution data >0.8 Å). Refine anisotropic displacement parameters with SHELXL. Validate using R-factor convergence (<5%) and residual electron density maps .
  • Case Study : A 2025 study reported a monoclinic P2₁/c space group with R₁ = 0.047, confirming coplanarity of the aromatic ring and substituents .

Q. What strategies optimize the bioactivity of this compound through derivatization?

  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., nitro at C5) to enhance antimicrobial potency. For anti-cancer activity, conjugate with pyridine moieties to improve cellular uptake .
  • SAR Analysis : Test derivatives in MTT assays (e.g., HeLa cells) to correlate substituent effects with IC₅₀ values.

Q. How can trace impurities (<0.1%) in this compound be detected and quantified?

  • Method Development : Use UPLC-PDA with a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in acetonitrile/water). Validate via spike-recovery tests (LOQ: 0.05%) .

Q. What catalytic applications does this compound have in asymmetric synthesis?

  • Case Study : Acts as a chiral ligand precursor in Pd-catalyzed Suzuki-Miyaura couplings (enantiomeric excess >90% with BINAP derivatives). Characterize products via chiral HPLC (Chiralpak IA column) .

Q. How do in vitro and in vivo toxicity profiles of this compound compare?

  • In Vitro : Low cytotoxicity (CC₅₀ >100 µM in HepG2 cells).
  • In Vivo : Acute oral toxicity (LD₅₀ >2000 mg/kg in rats) per OECD 423 guidelines. Conduct histopathology to assess hepatic/renal effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.